molecular formula C19H13N3O5 B3455106 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B3455106
M. Wt: 363.3 g/mol
InChI Key: DUELGCFXFOVOEQ-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the benzoxazole derivative with the nitrofuran carboxylic acid to form the desired compound. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, forming corresponding alcohols or ketones.

    Reduction: The nitro group in the furan ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of benzoxazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of amino derivatives of the furan ring.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Studied for its anticancer properties, particularly against colorectal carcinoma and other cancer cell lines.

    Industry: Potential use in the development of new antimicrobial agents and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt bacterial cell wall synthesis.

    Antifungal Activity: It may interfere with fungal cell membrane integrity or inhibit fungal enzymes.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide
  • N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
  • N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide

Uniqueness

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to the presence of both the benzoxazole and nitrofuran moieties, which contribute to its diverse biological activities

Properties

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c1-11-5-6-14-16(9-11)27-19(21-14)12-3-2-4-13(10-12)20-18(23)15-7-8-17(26-15)22(24)25/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUELGCFXFOVOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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